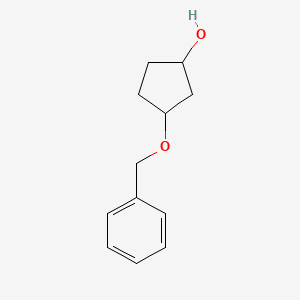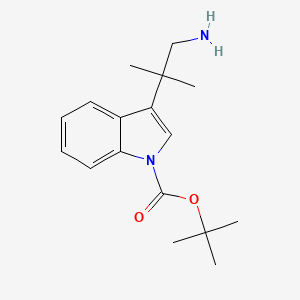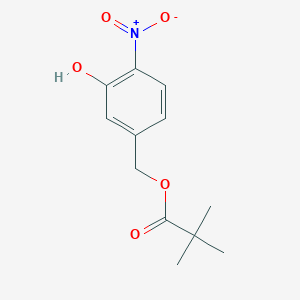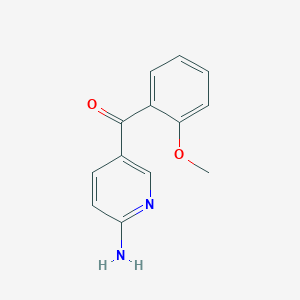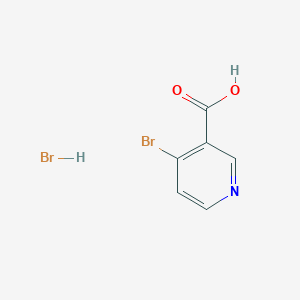
4-Bromopyridine-3-carboxylic acid hydrobromide
Übersicht
Beschreibung
4-Bromopyridine-3-carboxylic acid hydrobromide is a chemical compound with the linear formula C6H5BR2NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-Bromopyridine-3-carboxylic acid hydrobromide consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two bromine atoms attached to the carbon atoms in the 3 and 4 positions, respectively. It also has a carboxylic acid group attached to the 3 position .Physical And Chemical Properties Analysis
4-Bromopyridine-3-carboxylic acid hydrobromide is a solid substance . Its melting point is between 118-134 °C . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
CO2 Capture
Research has demonstrated the potential use of ionic liquids derived from bromopyridine compounds for efficient CO2 capture. These compounds, through specific reactions, can sequester CO2 reversibly, offering a sustainable solution for carbon capture technologies (Bates et al., 2002).
Electrocatalytic Carboxylation
Bromopyridine derivatives have been used in the electrocatalytic carboxylation of certain compounds with CO2, demonstrating a novel approach for incorporating CO2 into organic molecules. This process highlights the role of bromopyridine compounds in synthetic chemistry, especially in green chemistry applications (Feng et al., 2010).
Enzyme Inhibition
Bromophenol derivatives, closely related to bromopyridine compounds, have shown significant inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest potential therapeutic applications, particularly in targeting tumor-associated enzymes (Boztaş et al., 2015).
Organic Synthesis
The straightforward synthesis of bromo and dibromo-bipyridines from bromopyridine hydrobromide salts indicates their utility in creating complex organic molecules. Such compounds are crucial for the development of new materials and pharmaceuticals (Romero & Ziessel, 1995).
Suzuki Cross-Coupling Reactions
Bromopyridine compounds participate in regioselective Suzuki cross-coupling reactions, underpinning their importance in constructing carbon-substituted pyridines. This ability is essential for pharmaceuticals and materials science, demonstrating the versatility of bromopyridine derivatives (Sicre et al., 2006).
Safety And Hazards
This compound is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
4-bromopyridine-3-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXMELYTOXEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonicotinic acid hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





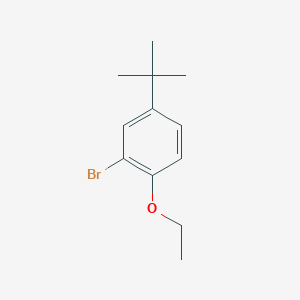
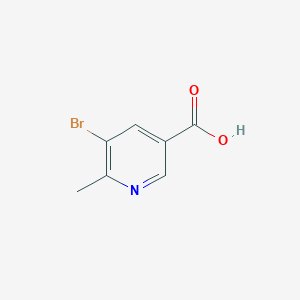
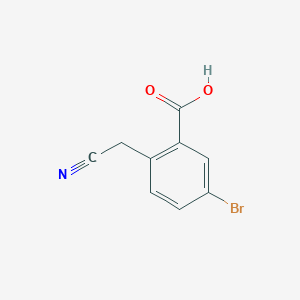
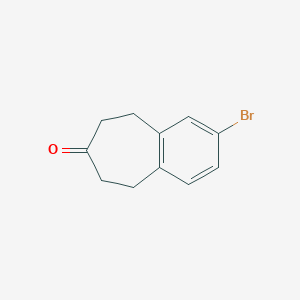
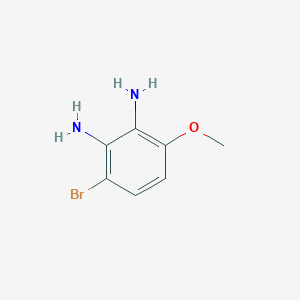
![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)

